molecular formula C7H5N3O B097794 2-(Pyridin-3-yl)-1,3,4-oxadiazole CAS No. 18160-05-9

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B097794
CAS No.: 18160-05-9
M. Wt: 147.13 g/mol
InChI Key: WKTRMACWCCVROF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent . Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may employ continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted oxadiazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Pyridin-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
  • Pyridin-3-yl-pyrimidine derivatives

Uniqueness

2-(Pyridin-3-yl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic properties and biological activities compared to other similar compounds. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMACWCCVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984428
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65943-95-5
Record name 3-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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